

# Validating Specificity of Anti-Rat CD2 Antibody (OX-34): A Comparative Guide

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## Compound of Interest

Compound Name: Anti-Rat CD2 Antibody (OX-34)

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This guide provides a comprehensive comparison of the Anti-Rat CD2 Antibody (clone OX-34) with alternative antibodies. It is designed to assist researchers in making informed decisions for their experimental needs by presenting available performance data and detailed protocols for key applications.

## Introduction to Anti-Rat CD2 Antibody (OX-34)

The monoclonal antibody OX-34 is a well-established reagent for the detection of the CD2 antigen on rat T-lymphocytes and thymocytes. CD2, a 50-54 kDa glycoprotein, plays a crucial role in T-cell activation and adhesion. The OX-34 antibody, a mouse IgG2a isotype, is widely used in various immunoassays to identify and characterize T-cell populations in rats. It is reported to recognize a determinant on thymocytes and peripheral T-cells but does not bind to B-cells or peritoneal macrophages.<sup>[1][2]</sup>

## Comparison with Alternative Anti-Rat CD2 Antibodies

While OX-34 is a primary choice for detecting rat CD2, several other monoclonal antibodies are available. This section compares OX-34 with notable alternatives based on available data.

Table 1: General Characteristics of Anti-Rat CD2 Antibodies

Feature	OX-34	RM2-5	12-15	OT1C5
Host Species	Mouse	Rat	Rat	Mouse
Isotype	IgG2a	IgG2b, $\kappa$	IgG1, $\kappa$	IgG1
Target Species	Rat	Mouse (reported to cross-react with Rat)	Mouse (reported to cross-react with Rat)	Human, Mouse, Rat, Dog
Immunogen	Activated rat T helper cells	Mouse BALB/c Thymocytes	Crude plasma membranes of ESb cells	Full-length human recombinant CD2
Validated Applications	FC, IHC, IP, ICC/IF, in vivo blocking	FC, IHC (frozen), Functional Assays	FC, IP, in vitro blocking	WB, FC, IHC

Table 2: Application-Specific Performance Comparison

Application	OX-34	RM2-5	12-15	OT1C5
Western Blot (WB)	Data not readily available	Data not readily available	Data not readily available	Positive on rat PC12 cell lysate[3]
Flow Cytometry (FC)	Positive on rat blood mononuclear cells	Positive on mouse splenocytes[3][4][5]	Positive on mouse lymph node cells[6]	Positive on transfected 293T cells[7]
Immunohistochemistry (IHC)	Positive on frozen and paraffin-embedded rat spleen[8]	Positive on frozen mouse tissue sections	Data not readily available	Positive on human lymphoma tissue[7]
Immunoprecipitation (IP)	Positive	Data not readily available	Positive on mouse cells[9]	Data not readily available

Note: Direct side-by-side comparative data for all antibodies on rat samples is limited in the public domain. The information presented is based on manufacturer datasheets and available publications.

## Experimental Data and Protocols

This section provides detailed experimental protocols for validating the specificity of anti-rat CD2 antibodies.

### Western Blotting

Western blotting is a key technique to determine if an antibody recognizes the target protein at the correct molecular weight.

Experimental Data:

- OTI1C5: A Western blot analysis using the OTI1C5 antibody on various cell lysates, including rat PC12 cells, showed a band at the expected molecular weight for CD2.[\[3\]](#)

Protocol: Western Blotting with Rat Splenocyte Lysate

- Lysate Preparation:
  - Isolate splenocytes from a rat spleen.
  - Lyse the cells in RIPA buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors.
  - Determine the protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
  - Load 20-30 µg of protein lysate per lane on a 10% SDS-polyacrylamide gel.
  - Run the gel at 100V for 90 minutes.
  - Transfer the proteins to a PVDF membrane at 100V for 60 minutes.
- Immunoblotting:

- Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., anti-CD2 antibody at a starting dilution of 1:1000) overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) at a 1:5000 dilution for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Detection:
  - Develop the blot using an enhanced chemiluminescence (ECL) substrate.
  - Capture the image using a chemiluminescence imaging system.

## Flow Cytometry

Flow cytometry is ideal for assessing the specificity of an antibody for cell surface markers on different cell populations.

Experimental Data:

- OX-34: Flow cytometry analysis of rat blood mononuclear cells shows clear staining of a lymphocyte population.
- RM2-5: Staining of mouse splenocytes shows a distinct positive population.[\[3\]](#)[\[5\]](#)
- 12-15: Analysis of mouse lymph node cells demonstrates positive staining of lymphocytes.[\[6\]](#)

Protocol: Flow Cytometry of Rat Splenocytes

- Cell Preparation:
  - Harvest a rat spleen and prepare a single-cell suspension by mechanical dissociation through a 70 µm cell strainer.

- Lyse red blood cells using an RBC lysis buffer.
- Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
- Resuspend the cells to a concentration of  $1 \times 10^7$  cells/mL.
- Staining:
  - To 100  $\mu$ L of cell suspension ( $1 \times 10^6$  cells), add Fc block to prevent non-specific binding and incubate for 10 minutes at 4°C.
  - Add the primary antibody (e.g., PE-conjugated anti-rat CD2, clone OX-34, at a 1:50 dilution).
  - Incubate for 30 minutes at 4°C in the dark.
  - Wash the cells twice with 2 mL of FACS buffer.
  - Resuspend the cells in 500  $\mu$ L of FACS buffer.
- Data Acquisition:
  - Acquire the data on a flow cytometer.
  - Gate on the lymphocyte population based on forward and side scatter properties.
  - Analyze the histogram of the fluorescent channel corresponding to the antibody conjugate.

## Immunohistochemistry (IHC)

IHC allows for the visualization of CD2 expression within the tissue context, confirming the antibody's ability to recognize the antigen in fixed tissues.

### Experimental Data:

- OX-34: Immunoperoxidase staining of frozen rat spleen sections shows specific staining of T-cell areas.[8]

Protocol: IHC of Paraffin-Embedded Rat Spleen

- Deparaffinization and Rehydration:
  - Deparaffinize the slides in xylene (2 x 5 minutes).
  - Rehydrate through a graded series of ethanol (100%, 95%, 70%; 5 minutes each) and finally in distilled water.
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval by immersing the slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.
- Staining:
  - Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
  - Block non-specific binding with 5% normal goat serum for 30 minutes.
  - Incubate with the primary antibody (e.g., anti-rat CD2, clone OX-34, at a 1:100 dilution) overnight at 4°C.
  - Incubate with a biotinylated secondary antibody for 30 minutes.
  - Incubate with a streptavidin-HRP complex for 30 minutes.
- Visualization and Counterstaining:
  - Develop the signal with a DAB substrate kit.
  - Counterstain with hematoxylin.
  - Dehydrate, clear, and mount the slides.

## Immunoprecipitation (IP)

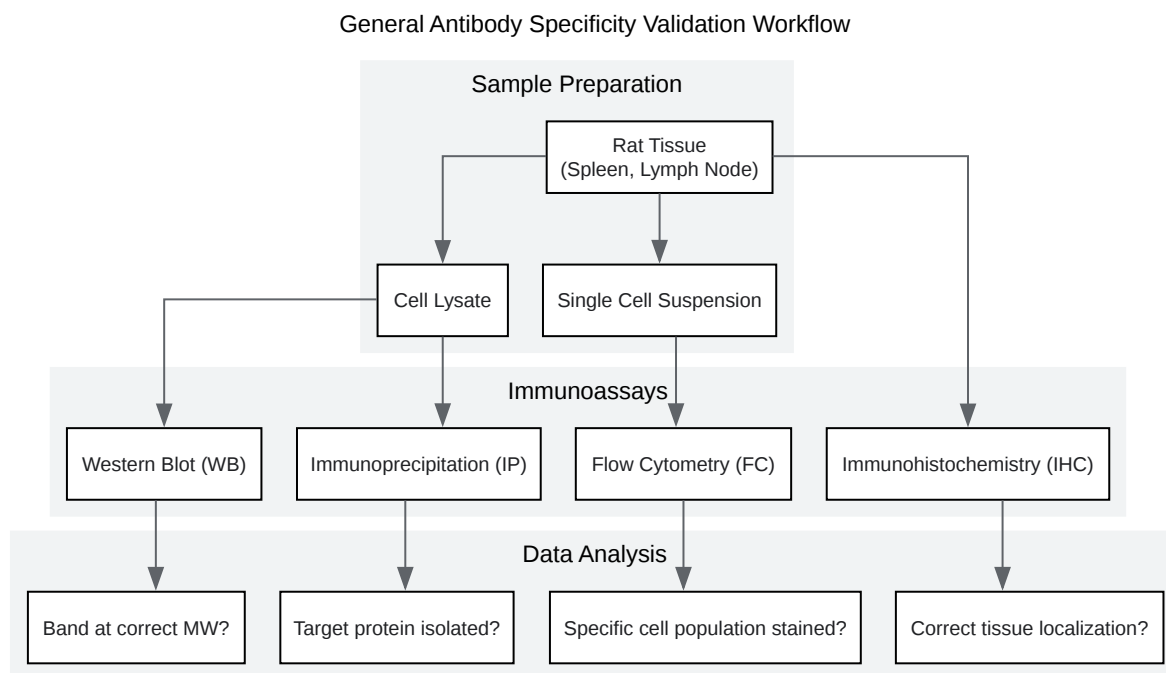
IP is used to isolate the CD2 protein from a cell lysate, which can then be analyzed by Western blotting to confirm the identity and size of the precipitated protein.

Protocol: Immunoprecipitation from Rat Lymphocyte Lysate

- Lysate Preparation:
  - Isolate rat lymphocytes and lyse the cells in a non-denaturing lysis buffer (e.g., CHAPS lysis buffer) containing protease inhibitors.[10]
  - Centrifuge to pellet cellular debris and collect the supernatant.
- Immunoprecipitation:
  - Pre-clear the lysate with Protein A/G agarose beads for 1 hour at 4°C.
  - Incubate the pre-cleared lysate with the anti-rat CD2 antibody (e.g., 2-5 µg of OX-34) overnight at 4°C with gentle rotation.
  - Add fresh Protein A/G agarose beads and incubate for 2 hours at 4°C.
- Washes and Elution:
  - Wash the beads three times with cold lysis buffer.
  - Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
- Analysis:
  - Analyze the eluted sample by Western blotting using the same or a different anti-CD2 antibody.

## Visualizing Experimental Workflows

### Signaling Pathway and Experimental Diagrams

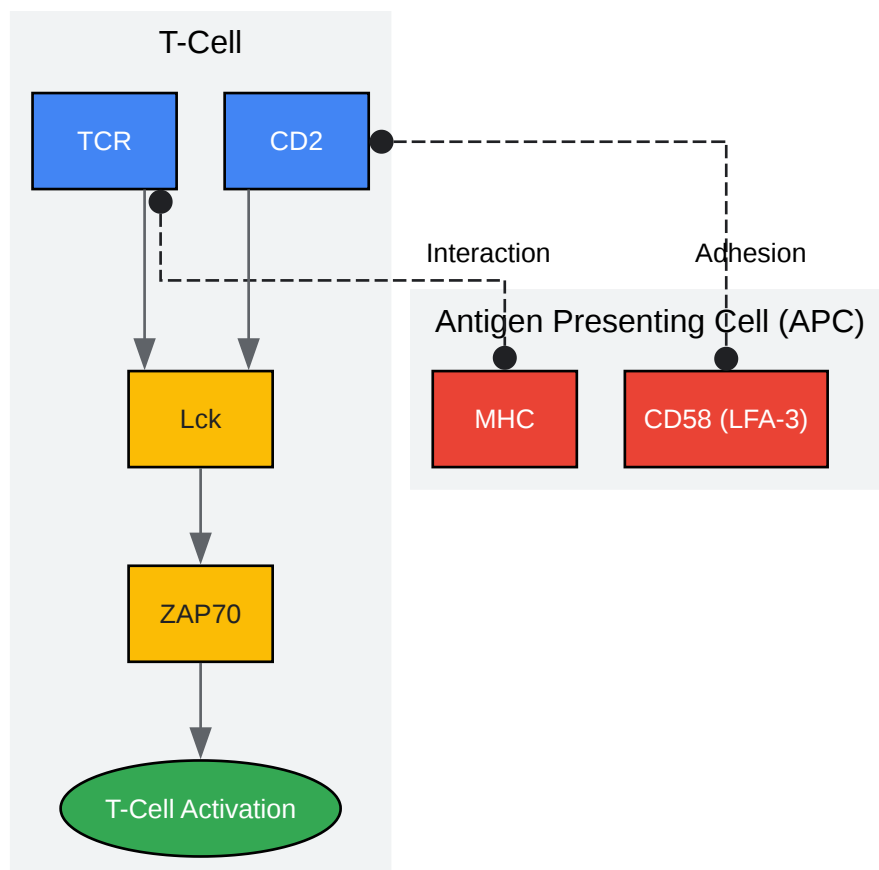


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Caption: General workflow for validating antibody specificity.



## Simplified CD2 Signaling Pathway



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Caption: Simplified CD2 signaling in T-cell activation.

## Conclusion

The **Anti-Rat CD2 Antibody (OX-34)** is a robust and well-validated tool for identifying rat T-cells in various applications. While several alternative antibodies exist, direct comparative data on rat tissues is not always available. Researchers should carefully consider the specific requirements of their experiments and may need to perform in-house validation to determine the most suitable antibody. The protocols and data presented in this guide serve as a valuable resource for designing and executing such validation studies.

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